molecular formula C23H20N2O6 B253050 N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide

N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide

Cat. No. B253050
M. Wt: 420.4 g/mol
InChI Key: DPXITMJTXRALSJ-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide, commonly known as BZML, is a synthetic compound that has been studied for its potential biochemical and physiological effects.

Mechanism of Action

BZML is believed to exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis. It has been shown to inhibit the activity of several key enzymes involved in cancer cell growth and survival, including topoisomerase II, protein kinase C, and cyclooxygenase-2.
Biochemical and Physiological Effects:
BZML has been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. Additionally, BZML has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using BZML in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro and to be well-tolerated in animal studies. Additionally, BZML is relatively easy to synthesize, which makes it a cost-effective compound for research purposes. One limitation of using BZML in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on BZML. One possible direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to optimize the synthesis of BZML and to develop more efficient methods for administering it in experimental settings.

Synthesis Methods

The synthesis of BZML involves the reaction of 3,4,5-trimethoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-3-methoxybenzoic acid to form the amide intermediate. Finally, the intermediate is reacted with 3H-1,3-benzoxazole-2-carbaldehyde to yield BZML.

Scientific Research Applications

BZML has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BZML has been studied for its anti-inflammatory and antioxidant properties.

properties

Product Name

N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide

Molecular Formula

C23H20N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H20N2O6/c1-28-19-10-13(11-20(29-2)21(19)30-3)22(27)24-14-8-9-15(17(26)12-14)23-25-16-6-4-5-7-18(16)31-23/h4-12,25H,1-3H3,(H,24,27)/b23-15+

InChI Key

DPXITMJTXRALSJ-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=O)/C(=C/3\NC4=CC=CC=C4O3)/C=C2

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.